Comparing Predicted Lipophilicity (LogP) of 4-Bromo-5-phenylthiazole to its 2-Bromo Regioisomer
The predicted lipophilicity of 4-Bromo-5-phenylthiazole, as indicated by its calculated partition coefficient (LogP), is a key differentiator from its close structural analog, 2-Bromo-5-phenylthiazole. This property is a primary determinant of a molecule's solubility, permeability, and overall ADME profile. The target compound, 4-Bromo-5-phenylthiazole, has a predicted LogP of 3.572 . In contrast, its regioisomer, 2-Bromo-5-phenylthiazole, has a reported predicted XLogP value of 3.6 [1]. This difference, while small, is quantifiable and can influence the behavior of final compounds in biological systems. No head-to-head experimental data for the two compounds in the same assay was identified.
| Evidence Dimension | Lipophilicity (Predicted LogP) |
|---|---|
| Target Compound Data | LogP = 3.572 |
| Comparator Or Baseline | 2-Bromo-5-phenylthiazole, XLogP = 3.6 |
| Quantified Difference | LogP difference of 0.028 |
| Conditions | Predicted/calculated values, not experimentally measured in the same study. Data from Chemsrc and Basechem. |
Why This Matters
For medicinal chemists, a difference in predicted LogP of nearly 0.03 units is relevant for understanding structure-property relationships and can influence the design of analogs with optimized ADME characteristics, making the specific procurement of the correct regioisomer crucial.
- [1] Basechem. 2-溴-5-苯基噻唑 2-Bromo-5-phenylthiazole. Available from: https://www.basechem.org/chemical/21334 View Source
